molecular formula C22H18OSe2 B14425911 1,1'-[Oxybis(methyleneselanyl)]dinaphthalene CAS No. 82745-68-4

1,1'-[Oxybis(methyleneselanyl)]dinaphthalene

Cat. No.: B14425911
CAS No.: 82745-68-4
M. Wt: 456.3 g/mol
InChI Key: QYZYKHRHIVYNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is a chemical compound with the molecular formula C22H18OSe2 It consists of two naphthalene units connected by a methyleneselanyl bridge through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene typically involves the reaction of naphthalene derivatives with methyleneselanyl compounds under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and methyleneselanyl chloride in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxybis(methyleneselanyl)]dinaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methyleneselanyl bridge to methylenesulfur or methylene groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-[Oxybis(methyleneselanyl)]dinaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene involves its interaction with molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, contributing to its antioxidant activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity. The combination of naphthalene units and selenium atoms makes it a valuable compound for various research applications .

Properties

CAS No.

82745-68-4

Molecular Formula

C22H18OSe2

Molecular Weight

456.3 g/mol

IUPAC Name

1-(naphthalen-1-ylselanylmethoxymethylselanyl)naphthalene

InChI

InChI=1S/C22H18OSe2/c1-3-11-19-17(7-1)9-5-13-21(19)24-15-23-16-25-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2

InChI Key

QYZYKHRHIVYNER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Se]COC[Se]C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.